molecular formula C17H11N3O3 B15180894 4-((5-Isocyanato-2-methylphenyl)methyl)-m-phenylene diisocyanate CAS No. 94213-39-5

4-((5-Isocyanato-2-methylphenyl)methyl)-m-phenylene diisocyanate

Cat. No.: B15180894
CAS No.: 94213-39-5
M. Wt: 305.29 g/mol
InChI Key: FCLSLHSWMAUISZ-UHFFFAOYSA-N
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Description

4-((5-Isocyanato-2-methylphenyl)methyl)-m-phenylene diisocyanate is an organic compound characterized by the presence of two isocyanate groups attached to a benzene ring. This compound is part of the broader class of diisocyanates, which are widely used in the production of polyurethanes and other polymers.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-((5-Isocyanato-2-methylphenyl)methyl)-m-phenylene diisocyanate typically involves the reaction of 2-methylphenyl isocyanate with a suitable benzene derivative under controlled conditions. The reaction conditions include the use of a catalyst and maintaining a specific temperature range to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are continuously fed, and the product is continuously removed to maintain efficiency. The process is optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The isocyanate groups can be oxidized to form carbamates.

  • Reduction: Reduction reactions can lead to the formation of amines.

  • Substitution: The isocyanate groups can react with nucleophiles such as alcohols or amines to form urethanes or ureas.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents like hydrogen peroxide or ozone.

  • Reduction: Reducing agents such as lithium aluminum hydride.

  • Substitution: Nucleophiles like methanol or ammonia, often in the presence of a catalyst.

Major Products Formed:

  • Carbamates: Formed through oxidation reactions.

  • Amines: Resulting from reduction reactions.

  • Urethanes/Ureas: Produced through substitution reactions with alcohols or amines.

Scientific Research Applications

Chemistry: This compound is used in the synthesis of polyurethane foams, coatings, and adhesives. Its reactivity with various nucleophiles makes it a versatile building block in polymer chemistry.

Biology: In biological research, it can be used to modify surfaces of materials to study cell adhesion and interactions.

Industry: Beyond polyurethane production, it is used in the manufacture of elastomers, sealants, and insulation materials.

Mechanism of Action

The mechanism by which 4-((5-Isocyanato-2-methylphenyl)methyl)-m-phenylene diisocyanate exerts its effects involves the reaction of its isocyanate groups with nucleophiles. The isocyanate group reacts with nucleophiles such as alcohols or amines to form urethanes or ureas, respectively. The molecular targets and pathways involved are typically related to the formation of these new chemical bonds.

Comparison with Similar Compounds

  • 2-Fluoro-5-methylphenyl isocyanate: Contains a fluorine atom instead of a methyl group.

  • 5-Chloro-2-methylphenyl isocyanate: Contains a chlorine atom instead of a methyl group.

Uniqueness: 4-((5-Isocyanato-2-methylphenyl)methyl)-m-phenylene diisocyanate is unique due to its specific arrangement of isocyanate groups and the presence of a methyl group on the phenyl ring, which influences its reactivity and applications compared to other isocyanates.

Properties

CAS No.

94213-39-5

Molecular Formula

C17H11N3O3

Molecular Weight

305.29 g/mol

IUPAC Name

2,4-diisocyanato-1-[(5-isocyanato-2-methylphenyl)methyl]benzene

InChI

InChI=1S/C17H11N3O3/c1-12-2-4-15(18-9-21)7-14(12)6-13-3-5-16(19-10-22)8-17(13)20-11-23/h2-5,7-8H,6H2,1H3

InChI Key

FCLSLHSWMAUISZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N=C=O)CC2=C(C=C(C=C2)N=C=O)N=C=O

Origin of Product

United States

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